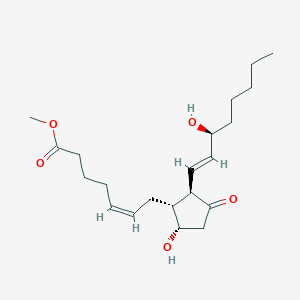
2-Fluoro-4-nitrotolueno
Descripción general
Descripción
2-Fluoro-4-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a derivative of toluene, where the methyl group is substituted with a fluorine atom and a nitro group at the ortho and para positions, respectively. This compound is a pale yellow to yellow crystalline solid and is primarily used as an intermediate in organic synthesis .
Aplicaciones Científicas De Investigación
2-Fluoro-4-nitrotoluene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving the synthesis of biologically active compounds.
Medicine: It is a precursor in the synthesis of potential drug candidates.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
2-Fluoro-4-nitrotoluene is a synthetic compound used in organic synthesis transformations It’s known that the compound interacts with various enzymes and catalysts during its transformation into other compounds .
Mode of Action
The compound’s mode of action involves its interaction with these enzymes and catalysts. For instance, the methyl unit in its structure can be converted to the corresponding carboxyl group under the action of strong oxidants, and the nitro group can be converted to the corresponding amino unit under the action of reducing agents .
Biochemical Pathways
It’s used in the synthesis of 2-fluoro-4-nitrobenzoic acid , indicating its involvement in the biochemical pathway leading to this compound. More research is needed to fully understand the biochemical pathways affected by 2-Fluoro-4-nitrotoluene.
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a melting point of 31-35 °c and a boiling point of 65-68 °c/2 mmhg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 2-Fluoro-4-nitrotoluene’s action are primarily seen in its transformation into other compounds. For instance, it’s used in the synthesis of 2-fluoro-4-nitrobenzoic acid , indicating its role in the formation of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Fluoro-4-nitrotoluene can be synthesized through various methods. One common method involves the nitration of 2-fluorotoluene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the para position relative to the fluorine atom .
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-4-nitrotoluene follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromic acid.
Major Products Formed
Reduction: 2-Fluoro-4-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Fluoro-4-nitrobenzoic acid.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-aminotoluene: Similar structure but with an amino group instead of a nitro group.
2-Fluoro-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl group.
4-Fluoro-2-nitrotoluene: Similar structure but with the positions of the fluorine and nitro groups reversed.
Uniqueness
2-Fluoro-4-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and other related compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Propiedades
IUPAC Name |
2-fluoro-1-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQISTBTOQNVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162131 | |
| Record name | 2-Fluoro-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427-07-2 | |
| Record name | 2-Fluoro-1-methyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001427072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-4-nitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Fluoro-4-nitrotoluene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSP7NA3X52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Fluoro-4-nitrotoluene in pharmaceutical chemistry?
A1: 2-Fluoro-4-nitrotoluene is not a pharmaceutical itself, but a crucial starting material in the multi-step synthesis of Enzalutamide [, ]. This drug is used in the treatment of castration-resistant prostate cancer. The chemical reactivity of 2-Fluoro-4-nitrotoluene, specifically the nitro group and the benzylic methyl group, allows for a series of transformations that ultimately lead to the complex structure of Enzalutamide.
Q2: Can you describe a typical synthetic route from 2-Fluoro-4-nitrotoluene to Enzalutamide?
A2: The synthesis usually involves the following key steps []:
Q3: What are the advantages of the synthetic routes described in the research for producing 4-amino-2-fluoro-N-methylbenzamide?
A3: The research highlights several advantages of the described synthetic methods [, ]:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















